Benzaldehyde is an organic compound with the formula C6H5CHO. It is the simplest aromatic aldehyde and is a colorless liquid with a characteristic almond-like odor. [, , , , ] Benzaldehyde occurs naturally in many foods such as almonds, cherries, and peaches. It is also produced synthetically for use in various industries. [, , , ]
In scientific research, benzaldehyde serves as a versatile building block for the synthesis of numerous organic compounds, including pharmaceuticals, flavors, and fragrances. [, , , , , ] It is also a valuable reagent in various chemical reactions and analytical techniques. [, , , , , , , ]
Benzaldehyde can be sourced from both natural and synthetic processes. Natural sources include bitter almonds and certain essential oils, while synthetic production primarily involves the oxidation of toluene or the hydrolysis of benzal chloride. Its classification as an aromatic aldehyde places it among other important organic compounds used in chemical synthesis and flavoring.
Benzaldehyde can be synthesized through several methods, including:
The synthesis processes often require specific conditions such as temperature control, pressure management, and the use of inert atmospheres to prevent unwanted side reactions. For example, the photocatalytic synthesis involves using titanium dioxide as a catalyst under controlled light conditions to enhance reaction efficiency .
Benzaldehyde has a simple yet significant molecular structure:
This structure allows benzaldehyde to participate in various chemical reactions typical for aldehydes, including nucleophilic addition reactions.
Benzaldehyde undergoes several notable chemical reactions:
The reaction conditions such as temperature, pH, and concentration play critical roles in determining the yield and purity of the products formed from these reactions.
The mechanism by which benzaldehyde participates in chemical reactions typically involves nucleophilic attack on the carbonyl carbon atom by nucleophiles such as alcohols or amines.
This mechanism is fundamental in organic chemistry for synthesizing various derivatives from benzaldehyde.
These properties make benzaldehyde suitable for various applications in industries such as food flavoring, cosmetics, and pharmaceuticals.
Benzaldehyde has diverse applications across multiple fields:
The isolation of benzaldehyde dates to 1803, when French pharmacist Martrès extracted it from bitter almonds (Prunus dulcis) during studies on amygdalin, a cyanogenic glycoside [1] [9]. However, Martrès' work remained obscure until 1819. In 1830, French chemists Pierre Robiquet and Antoine Boutron-Charlard conclusively identified benzaldehyde as a hydrolysis product of amygdalin [1] [4]. The compound’s structural significance was cemented in 1832 when German chemists Friedrich Wöhler and Justus von Liebig achieved its first laboratory synthesis, elucidating the benzoyl radical and advancing organic chemistry’s structural theory [3] [9].
Industrial production began in the late 19th century, leveraging toluene chlorination:
Table 1: Key Milestones in Benzaldehyde Research
Year | Scientist(s) | Contribution |
---|---|---|
1803 | Martrès | First isolation from bitter almonds |
1830 | Robiquet & Charlard | Identified benzaldehyde from amygdalin hydrolysis |
1832 | Wöhler & Liebig | First synthesis; structural characterization |
1863 | Auguste Cahours | Developed hydrolysis route from benzal chloride |
1950s | Dow Chemical | Commercialized toluene oxidation for chloride-free production |
Benzaldehyde occurs naturally in plants, primarily as amygdalin in Rosaceae family kernels (almonds, apricots, cherries, peaches) [1] [3] [5]. Enzymatic hydrolysis of amygdalin by emulsin (β-glucosidase) releases benzaldehyde, glucose, and toxic hydrogen cyanide (HCN) [3] [7]. Additional sources include oyster mushrooms (Pleurotus ostreatus) and select Eucalyptus species [1] [6].
Two biosynthetic routes convert L-phenylalanine to benzaldehyde in plants:1. β-Oxidative Pathway: Dominant in Petunia hybrida and Capsella rubella.- Step 1: L-Phenylalanine deamination to trans-cinnamic acid via phenylalanine ammonia-lyase (PAL).- Step 2: Activation to cinnamoyl-CoA by cinnamate-CoA ligase (CNL) in peroxisomes.- Step 3: Side-chain shortening via hydration, dehydrogenation, and thiolysis to benzoyl-CoA.- Step 4: Reduction to benzaldehyde by a peroxisomal heterodimeric enzyme (α/β subunits) using NADPH [2].This pathway was confirmed via isotopic labeling (D₅-benzaldehyde from D₈-phenylalanine) [2].
Table 2: Natural Sources and Biosynthetic Yield of Benzaldehyde
Source | Form | Benzaldehyde Yield | Pathway |
---|---|---|---|
Bitter almonds | Amygdalin | ~0.75% (dry weight) | Enzymatic hydrolysis |
Cassia oil | Cinnamaldehyde | Variable | Retro-aldol reaction* |
Petunia hybrida flowers | Free volatile | High emission | β-Oxidative |
Oyster mushrooms | Free volatile | Trace | Undefined |
*Controversial for "natural" designation due to base-catalyzed thermal cracking [1] [6].
Benzaldehyde’s structure comprises a planar benzene ring attached to an aldehyde group. The formyl group’s carbonyl carbon is electrophilic due to polarization, while the aromatic ring enables electrophilic substitution (e.g., meta-directed nitration) [3] [9]. Key properties include:
Spectroscopic profiles further define its structure:
Table 3: Comparative Physicochemical Properties of Benzaldehyde
Property | Value | Significance |
---|---|---|
Odor threshold | Low (ppm range) | Almond-like aroma in flavors |
Flash point | 64°C | Flammability hazard |
Log P (octanol-water) | 1.64 | Moderate lipophilicity |
Vapor density | 3.66 (vs air=1) | Heavier than air; accumulates in low areas |
Autoxidation rate | High | Requires storage under N₂; stabilizers needed |
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